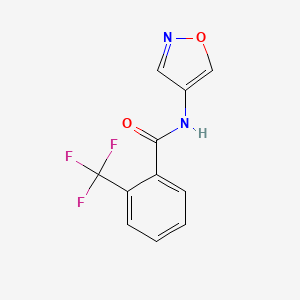![molecular formula C15H17Cl2N3O B2528283 N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide CAS No. 1197521-77-9](/img/structure/B2528283.png)
N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide, commonly known as AG490, is a small molecule inhibitor that has been widely used in scientific research applications. It was initially developed as a Janus kinase 2 (JAK2) inhibitor, but later studies have shown that it can also inhibit other tyrosine kinases such as JAK3 and epidermal growth factor receptor (EGFR).
Wirkmechanismus
AG490 inhibits N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide by binding to its ATP-binding site and preventing the phosphorylation of downstream targets. It also inhibits other tyrosine kinases such as JAK3 and EGFR by binding to their ATP-binding sites. AG490 has been shown to induce apoptosis in cancer cells by inhibiting the activation of STAT3, a transcription factor that promotes cell survival and proliferation.
Biochemical and physiological effects:
AG490 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of autoimmune disorders. AG490 has been shown to induce apoptosis in cancer cells by inhibiting the activation of STAT3. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
AG490 is a potent inhibitor of N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide and other tyrosine kinases, making it a valuable tool for studying their role in various diseases. However, AG490 has some limitations in lab experiments. It has been shown to have off-target effects on other signaling pathways, making it difficult to interpret the results. It also has low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of AG490 in scientific research. One direction is to develop more potent and selective inhibitors of N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide and other tyrosine kinases. Another direction is to study the role of N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide and other tyrosine kinases in the development of drug resistance in cancer cells. AG490 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of autoimmune disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of AG490.
Synthesemethoden
AG490 can be synthesized using a multi-step process starting from cyclohexanone. The first step involves the conversion of cyclohexanone into cyclohexanol, which is then converted into N-cyclohexyl-N-(2,5-dichlorophenyl)urea. This intermediate is then reacted with cyanogen bromide to form N-(1-cyanocyclohexyl)-N-(2,5-dichlorophenyl)urea, which is then hydrolyzed to form AG490.
Wissenschaftliche Forschungsanwendungen
AG490 has been extensively used in scientific research for its ability to inhibit N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide and other tyrosine kinases. It has been used to study the role of N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide in various diseases such as cancer, inflammation, and autoimmune disorders. AG490 has also been used to study the signaling pathways of EGFR and its downstream effectors. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2,5-dichloroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O/c16-11-4-5-12(17)13(8-11)19-9-14(21)20-15(10-18)6-2-1-3-7-15/h4-5,8,19H,1-3,6-7,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURGLXSLQZFGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CNC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2528200.png)
![N-(2,5-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2528202.png)
![1-(3,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2528203.png)
![N-[(4-fluorophenyl)methyl]-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2528204.png)

![1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2528207.png)
![6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2528208.png)
![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2528210.png)


![(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/no-structure.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2528216.png)
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2528219.png)
![N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2528223.png)